Methyl 5-phenylthiophene-2-carboxylate
Overview
Description
Methyl 5-phenylthiophene-2-carboxylate is an organic compound with the molecular formula C12H10O2S. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and diverse applications in various fields. This compound is characterized by a thiophene ring substituted with a phenyl group and a carboxylate ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-phenylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methoxycarbonyl-5-phenylthiophene with sodium hydroxide in methanol and tetrahydrofuran. The reaction mixture is stirred for a specific duration, followed by the addition of hydrochloric acid to precipitate the product .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Methyl 5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active thiophene derivatives.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: The compound is utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other advanced materials
Mechanism of Action
The mechanism of action of methyl 5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its biological and pharmacological effects .
Comparison with Similar Compounds
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds share a similar thiophene core but differ in the substituents on the ring.
Thiophene-2-carboxylates: These compounds have variations in the ester group and other substituents on the thiophene ring.
Uniqueness: Methyl 5-phenylthiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its phenyl group enhances its aromaticity and potential for π-π interactions, making it valuable in materials science and pharmaceutical research .
Properties
IUPAC Name |
methyl 5-phenylthiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTYIXTVWNXIDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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